molecular formula C21H26N6 B6436693 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2549040-57-3

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine

Cat. No.: B6436693
CAS No.: 2549040-57-3
M. Wt: 362.5 g/mol
InChI Key: QMNCYNOUXVTRHE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a pyrazolyl group and a piperazinyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Pyrazolyl Group: The 3,5-dimethyl-1H-pyrazole moiety can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Attachment of Piperazinyl Group: The piperazinyl group is typically introduced through a nucleophilic substitution reaction involving a piperazine derivative and an appropriate leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the substituents, potentially yielding reduced forms of the compound.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at positions activated by the electron-donating groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine has shown promise in various assays, indicating potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl and piperazinyl groups may facilitate binding to these targets, leading to modulation of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrimidine: Lacks the piperazinyl group, which may reduce its biological activity.

    6-(4-(1-Phenylethyl)piperazin-1-yl)pyrimidine: Lacks the pyrazolyl group, potentially altering its chemical reactivity and biological interactions.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-16-13-17(2)27(24-16)21-14-20(22-15-23-21)26-11-9-25(10-12-26)18(3)19-7-5-4-6-8-19/h4-8,13-15,18H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNCYNOUXVTRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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